2-{1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}-N-methylacetamide
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Overview
Description
2-{1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}-N-methylacetamide is a synthetic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a 4-fluorobenzyl group attached to the indole ring, along with an N-methylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}-N-methylacetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of 4-fluorobenzyl chloride with the indole derivative in the presence of a base such as potassium carbonate.
N-Methylation: The final step involves the N-methylation of the indole derivative using methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
2-{1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, influencing cellular processes such as signal transduction, gene expression, and metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-methylacetamide
- N-(1-(4-fluorobenzyl)-1H-indole-3-carboxamide)
- N-(1-(4-fluorobenzyl)-1H-indole-3-carboxylate)
Uniqueness
2-{1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}-N-methylacetamide is unique due to its specific substitution pattern and the presence of both the 4-fluorobenzyl and N-methylacetamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
2-{1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}-N-methylacetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The compound can be characterized by its chemical formula C_{17}H_{18}F_{N}_{3}O and molecular weight of approximately 299.34 g/mol. It features an indole ring substituted with a 4-fluorobenzyl group and an N-methylacetamide moiety, which may contribute to its biological activity.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies show that indole derivatives can induce apoptosis in cancer cells by activating caspases and modulating the expression of Bcl-2 family proteins .
Antimicrobial Properties
Indole derivatives have also been reported to possess antimicrobial activity. A study demonstrated that related compounds effectively inhibited the growth of various bacterial strains, suggesting that the presence of the indole structure is crucial for this activity .
Anti-inflammatory Effects
The compound may exhibit anti-inflammatory effects as well. Similar indole derivatives have been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. This suggests a potential mechanism for treating inflammatory diseases .
Synthesis
The synthesis of this compound typically involves:
- Formation of the Indole Ring : Using appropriate precursors to construct the indole framework.
- Substitution Reactions : Introducing the 4-fluorobenzyl group via nucleophilic substitution.
- Acetamide Formation : Reacting with N-methylacetamide to yield the final product.
Case Study 1: Anticancer Efficacy
A study conducted on various indole derivatives highlighted their efficacy against breast cancer cell lines (MCF-7). The compound showed IC50 values in the micromolar range, indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Screening
In another investigation, a series of indole derivatives were screened against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL against resistant strains, showcasing their potential as antimicrobial agents .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O/c1-20-18(22)10-14-12-21(17-5-3-2-4-16(14)17)11-13-6-8-15(19)9-7-13/h2-9,12H,10-11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOKOMGAVPHUDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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